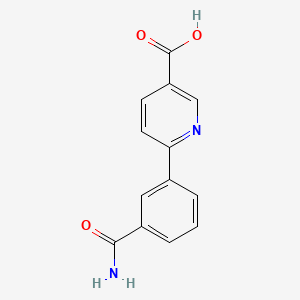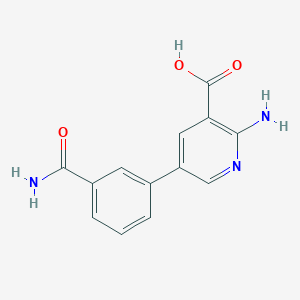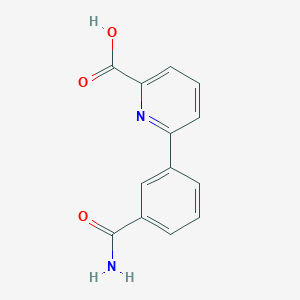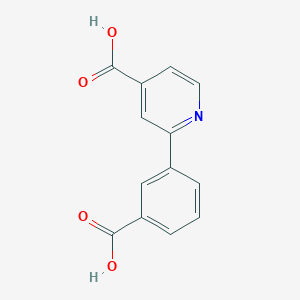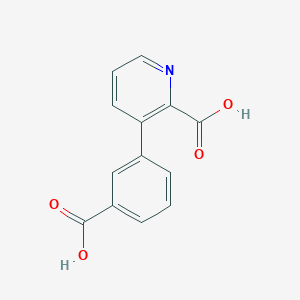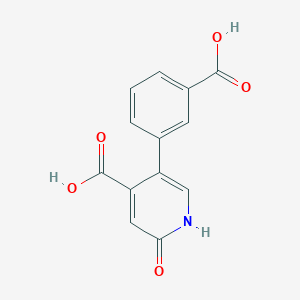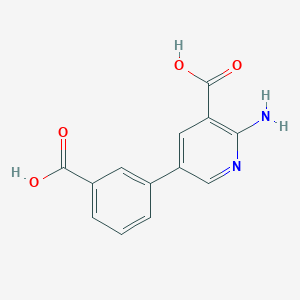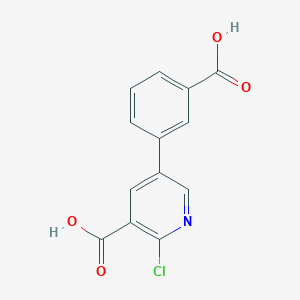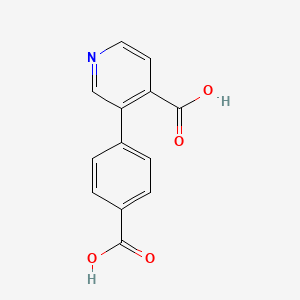
5-(3-Carboxyphenyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Carboxyphenyl)picolinic acid is a compound that has garnered interest in the field of coordination chemistry. It is a derivative of picolinic acid, featuring a carboxyphenyl group attached to the pyridine ring. This compound is known for its ability to form coordination polymers and metal-organic frameworks, making it a valuable building block in materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Carboxyphenyl)picolinic acid typically involves the reaction of picolinic acid with a carboxyphenyl derivative under specific conditions. One common method is the hydrothermal self-assembly process, where the compound is synthesized by reacting picolinic acid with metal salts in the presence of N-donor ligands such as 2,2’-bipyridine or 1,10-phenanthroline . The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired coordination polymers.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of hydrothermal synthesis and coordination chemistry are likely applied on a larger scale. The use of metal salts and appropriate ligands under controlled conditions would be scaled up to produce the compound in larger quantities for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Carboxyphenyl)picolinic acid undergoes various chemical reactions, including:
Coordination Reactions: It forms coordination polymers with metals such as nickel, cobalt, zinc, and copper
Substitution Reactions: The carboxyphenyl group can participate in substitution reactions, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include metal salts (e.g., nickel chloride, cobalt chloride), N-donor ligands (e.g., 2,2’-bipyridine, 1,10-phenanthroline), and solvents such as water and dimethylformamide . Reaction conditions often involve hydrothermal methods with elevated temperatures and pressures to promote the formation of coordination polymers .
Major Products
The major products formed from reactions involving this compound are coordination polymers and metal-organic frameworks. These products exhibit diverse structural features, ranging from one-dimensional chains to three-dimensional frameworks .
Applications De Recherche Scientifique
5-(3-Carboxyphenyl)picolinic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-(3-Carboxyphenyl)picolinic acid primarily involves its ability to coordinate with metal ions. The carboxyphenyl and picolinic acid groups provide multiple coordination sites, allowing the compound to form stable complexes with metals. These complexes can exhibit unique properties, such as catalytic activity and luminescence, depending on the metal ions and ligands involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Carboxyphenyl)picolinic acid: Similar in structure but with the carboxyphenyl group attached at a different position on the pyridine ring.
5-(3,4-Dicarboxylphenyl)picolinic acid: Contains an additional carboxyl group, leading to different coordination and structural properties.
Uniqueness
5-(3-Carboxyphenyl)picolinic acid is unique due to its specific structural arrangement, which allows for the formation of diverse coordination polymers and metal-organic frameworks. Its ability to coordinate with various metals and form stable complexes makes it a versatile compound in materials science and catalysis .
Propriétés
IUPAC Name |
5-(3-carboxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-3-1-2-8(6-9)10-4-5-11(13(17)18)14-7-10/h1-7H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOMHWSTNNHRSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

